molecular formula C18H12BrN3O4 B5558249 N'-{[5-(4-bromophenyl)-2-furyl]methylene}-4-nitrobenzohydrazide

N'-{[5-(4-bromophenyl)-2-furyl]methylene}-4-nitrobenzohydrazide

Cat. No.: B5558249
M. Wt: 414.2 g/mol
InChI Key: LKNNSZQDPORROY-RGVLZGJSSA-N
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Description

N'-{[5-(4-Bromophenyl)-2-furyl]methylene}-4-nitrobenzohydrazide is a benzohydrazide derivative featuring a furan ring substituted with a 4-bromophenyl group at the 5-position and a nitro group at the para position of the benzohydrazide moiety. This compound belongs to the hydrazone class, characterized by the presence of the –NH–N=CH– linkage, which confers versatility in coordination chemistry and biological activity . Its synthesis typically involves condensation reactions between hydrazides and aldehydes or ketones, as seen in analogous compounds .

Properties

IUPAC Name

N-[(E)-[5-(4-bromophenyl)furan-2-yl]methylideneamino]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12BrN3O4/c19-14-5-1-12(2-6-14)17-10-9-16(26-17)11-20-21-18(23)13-3-7-15(8-4-13)22(24)25/h1-11H,(H,21,23)/b20-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKNNSZQDPORROY-RGVLZGJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C=NNC(=O)C3=CC=C(C=C3)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=CC=C(O2)/C=N/NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Data Tables

Research Findings and Implications

  • Neuroprotection : Hydrazide-hydrazones with nitro groups demonstrate enhanced radical-scavenging activity, critical for mitigating neurodegeneration in PD .
  • Structural-Activity Relationships (SAR) :
    • Electron-withdrawing groups (e.g., nitro) improve antioxidant capacity but may increase metabolic instability.
    • Bulky substituents (e.g., bromophenyl) enhance lipophilicity, aiding blood-brain barrier penetration .
  • Contradictions: While nitro groups are linked to carcinogenicity in some contexts (e.g., bladder tumors in ), the benzohydrazide scaffold’s divergent metabolism may mitigate risks .

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